molecular formula C12H10N2OS B1296407 (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 76919-41-0

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B1296407
CAS No.: 76919-41-0
M. Wt: 230.29 g/mol
InChI Key: AGNXXFZBPOCOPO-UHFFFAOYSA-N
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Description

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a heterocyclic compound that features an imidazo-thiazole core with a phenyl group at the 6-position and a methanol group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines, it has been observed to inhibit cell proliferation and induce apoptosis, suggesting potential anticancer properties . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target. For example, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although the exact nature of these effects can vary .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including liver and kidney damage . Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, where it is modified to enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness . For example, its distribution in tumor tissues may enhance its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the nucleus can enable interactions with DNA and transcription factors, influencing gene expression . Additionally, its presence in the mitochondria may affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with phenacyl bromide under basic conditions, followed by cyclization with formic acid to yield the imidazo-thiazole core. The final step involves the reduction of the formyl group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The formyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)formaldehyde.

    Reduction: this compound.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

    (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: Similar structure with an acetamide group instead of a methanol group.

    (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)formaldehyde: Similar structure with a formyl group instead of a methanol group.

Uniqueness: (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is unique due to the presence of the methanol group at the 5-position, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of other compounds. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNXXFZBPOCOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318548
Record name (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76919-41-0
Record name 76919-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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